

What is the mechanism of action of NE 10790?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	NE 10790			
Cat. No.:	B1677942	Get Quote		

An in-depth analysis of the mechanism of action for the compound commonly identified as NE-100 (also known as SA4503 or Cutamesine) is provided below. It is presumed that the query for "**NE 10790**" contains a typographical error, as the preponderance of scientific literature refers to NE-100 in the context of a potent sigma-1 receptor agonist.

Mechanism of Action of NE-100 (Cutamesine)

NE-100 is a selective and potent agonist for the sigma-1 (σ 1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its mechanism of action is primarily driven by its high-affinity binding to this receptor, initiating a cascade of downstream cellular effects that modulate neuronal function and survival.

Binding Profile and Selectivity

NE-100 exhibits a high affinity for the sigma-1 receptor while displaying significantly lower affinity for the sigma-2 (σ 2) receptor and other neurotransmitter receptors. This selectivity is a key feature of its pharmacological profile. The binding affinities are often determined through competitive radioligand binding assays.

Table 1: Binding Affinity of NE-100 for Sigma Receptors

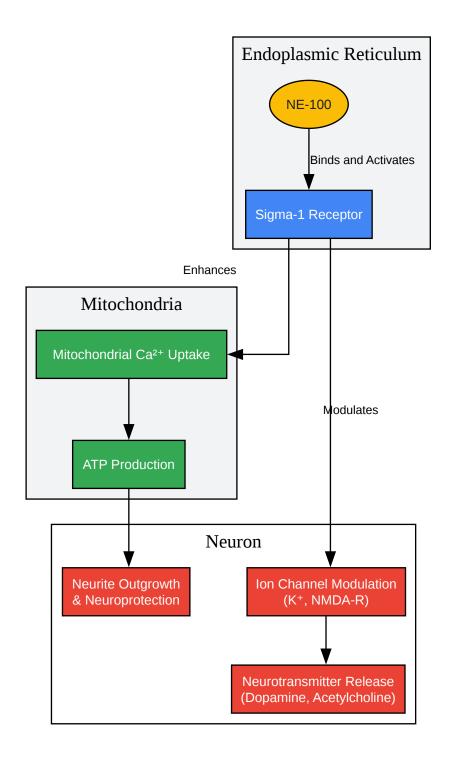
Receptor	Ligand	Kı (nM)	Species	Tissue Source
Sigma-1	[+]- ³ H-SKF- 10047	1.1	Guinea Pig	Brain Membranes
Sigma-1	INVALID-LINK -pentazocine	3.48	Rat	Brain

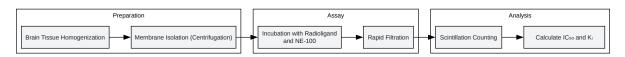
| Sigma-2 | [3H]DTG | 134 | Rat | Brain |

K_i (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower K_i value indicates a higher binding affinity.

Molecular and Cellular Mechanisms

Upon binding to the sigma-1 receptor, NE-100 induces a conformational change in the receptor, leading to its dissociation from its client proteins and subsequent translocation. This initiates several downstream signaling pathways:


- Modulation of Ion Channels: NE-100, through sigma-1 receptor activation, can modulate the
 activity of various ion channels, including voltage-gated potassium (K+) channels and NMDA
 receptors. This modulation can influence neuronal excitability and synaptic plasticity.
- Calcium Signaling: The sigma-1 receptor is critically involved in regulating intracellular
 calcium (Ca²⁺) homeostasis. NE-100 has been shown to enhance Ca²⁺ signaling from the
 endoplasmic reticulum to the mitochondria, which is vital for cellular energy production and
 survival.
- Neurotransmitter Release: NE-100 can potentiate the release of several neurotransmitters, including dopamine and acetylcholine. This effect is thought to be mediated by the modulation of ion channel activity and presynaptic mechanisms.
- Neuroprotection and Neurite Outgrowth: A significant aspect of NE-100's mechanism is its
 neuroprotective effects. By activating the sigma-1 receptor, it promotes neuronal survival and
 stimulates neurite outgrowth, potentially through the upregulation of neurotrophic factors and
 the suppression of apoptotic pathways.



Signaling Pathways

The activation of the sigma-1 receptor by NE-100 triggers a complex interplay of intracellular signaling pathways. A simplified representation of this process is illustrated below.

Click to download full resolution via product page

To cite this document: BenchChem. [What is the mechanism of action of NE 10790?].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1677942#what-is-the-mechanism-of-action-of-ne-10790]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com